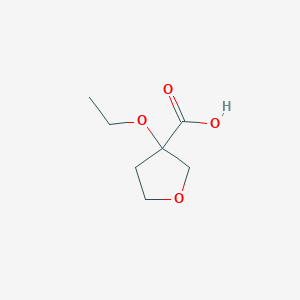

3-Ethoxyoxolane-3-carboxylic acid

描述

Contextual Significance of Oxolane-Carboxylic Acid Architectures

The oxolane (tetrahydrofuran) ring is a prevalent structural motif in a wide range of biologically active compounds and natural products, including lignans (B1203133) and polyketides. wikipedia.org Its inclusion in molecular design is often strategic; for instance, the related four-membered oxetane (B1205548) ring has been employed in drug discovery to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability. nih.govnih.gov The polarity and hydrogen bond accepting capability of the ether oxygen can enhance interactions with biological targets. researchgate.net

The carboxylic acid functional group is one of the most fundamental moieties in organic chemistry, serving as a key building block in the synthesis of pharmaceuticals, polymers, and agrochemicals. researchgate.net In medicinal chemistry, the acidic nature of the carboxyl group allows it to act as a hydrogen bond donor and acceptor, often playing a critical role in a drug's binding to its target receptor. google.com However, the charge of the corresponding carboxylate anion can sometimes hinder membrane permeability. nih.gov Therefore, molecules that combine the features of an oxolane ring with a carboxylic acid are of significant interest as they may offer a desirable balance of properties for various applications, including as intermediates for more complex molecular targets. google.com

Distinctive Structural Features and Functional Group Interplay

The structure of 3-Ethoxyoxolane-3-carboxylic acid is defined by the interplay between its three key components: the oxolane ring, the carboxylic acid, and the ethoxy group. The carbon at the 3-position is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers (R and S forms). The oxolane ring itself is not planar and adopts puckered "envelope" or "twist" conformations to minimize steric and torsional strain.

The most significant chemical feature is the electronic interaction between the geminal ethoxy and carboxylic acid groups. The acidity of a carboxylic acid, measured by its pKa value, is highly sensitive to the electronic nature of nearby substituents. msu.edu Electron-withdrawing groups stabilize the negative charge of the carboxylate conjugate base through an inductive effect, thereby increasing acidity (lowering the pKa). pressbooks.pub

The ethoxy group exerts two opposing electronic effects:

Inductive Effect (-I): The oxygen atom is highly electronegative and pulls electron density away from the C3 carbon through the sigma bonds. This electron-withdrawing effect would be expected to stabilize the carboxylate anion and increase the acidity of the carboxylic acid. unizin.org

Resonance Effect (+R): A lone pair of electrons on the ethoxy oxygen can be donated towards the C3 carbon. This electron-donating effect would tend to destabilize the adjacent carboxylate anion.

To illustrate the impact of an alpha-electronegative atom, the pKa of acetic acid can be compared to that of glycolic acid, where a hydroxyl group is present on the adjacent carbon.

| Compound | Structure | pKa |

| Acetic Acid | CH₃COOH | ~4.76 |

| Glycolic Acid | HOCH₂COOH | 3.83 unizin.org |

| 2-Chlorobutanoic Acid | CH₃CH₂CHClCOOH | 2.86 pressbooks.pub |

The lower pKa of glycolic and 2-chlorobutanoic acid compared to their unsubstituted parent acids clearly demonstrates the acid-strengthening inductive effect of an adjacent electronegative atom. pressbooks.pubunizin.org A similar, though modulated, effect would be anticipated in this compound due to the electronegativity of the geminal ethoxy group and the ring oxygen.

Structure

3D Structure

属性

IUPAC Name |

3-ethoxyoxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-2-11-7(6(8)9)3-4-10-5-7/h2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVVXCMOGWWXJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCOC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Ethoxyoxolane 3 Carboxylic Acid

Strategies for Oxolane Ring Construction

The formation of the oxolane, or tetrahydrofuran (B95107), ring is a critical step in the synthesis of 3-ethoxyoxolane-3-carboxylic acid. Various cyclization strategies have been developed for the synthesis of substituted tetrahydrofurans, many of which are applicable to this target. nih.gov

Cyclization Reactions for Tetrahydrofuran Formation

Intramolecular cyclization is a common and effective method for constructing the tetrahydrofuran ring. One of the most classical and widely used approaches is the intramolecular S(_N)2 reaction. nih.gov This involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group.

Another powerful strategy is the oxidative cyclization of γ-hydroxy alkenes. organic-chemistry.org This method can generate the tetrahydrofuran ring with the concurrent formation of new carbon-carbon or carbon-oxygen bonds. For instance, palladium-catalyzed reactions of γ-hydroxy alkenes with aryl bromides can produce substituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.org Radical cyclizations also offer a versatile route to tetrahydrofuran rings. acs.org

[3+2] cycloaddition reactions represent another important class of reactions for tetrahydrofuran synthesis. For example, the Rh(II)-catalyzed reaction of a diazo compound with an aldehyde and an alkene can lead to highly substituted tetrahydrofurans. acs.org

Precursors and Reagents for Oxolane Ring Closure

The choice of precursor is dictated by the chosen cyclization strategy. For intramolecular S(_N)2 reactions, 1,4-diols are common precursors, where one hydroxyl group is converted into a good leaving group (e.g., tosylate, mesylate, or halide) to be displaced by the remaining hydroxyl group. mdpi.comresearchgate.netgoogle.com

For oxidative cyclizations, γ-hydroxy alkenes are the key starting materials. organic-chemistry.org The stereochemistry of the final product can often be controlled by the geometry of the alkene and the reaction conditions.

In the context of synthesizing this compound, a potential precursor could be a substituted butanediol (B1596017) derivative. The specific substituents would be chosen to facilitate the introduction of the ethoxy and carboxylic acid groups either before or after the ring formation.

| Cyclization Strategy | Typical Precursor | Key Reagents/Catalysts | Reference |

| Intramolecular S(_N)2 | Substituted 1,4-diols | Acid or base catalysts, sulfonyl chlorides | nih.govmdpi.com |

| Oxidative Cyclization | γ-Hydroxy alkenes | Palladium catalysts, oxidants | organic-chemistry.org |

| [3+2] Cycloaddition | Diazo compounds, aldehydes, alkenes | Rhodium(II) catalysts | acs.org |

| Dehydrative Cyclization | 1,4-Butanediols | Ferrocenium tetrafluoroborate (B81430) | mdpi.com |

Introduction and Functionalization of the Carboxylic Acid Moiety

The introduction of the carboxylic acid group at the C3 position of the oxolane ring is a challenging transformation that requires careful consideration of the existing ethoxy group.

Carboxylation Techniques for Oxolane Scaffolds

Direct carboxylation of a C-H bond on a pre-formed oxolane ring is a potential, though challenging, route. Recent advances have shown that alkali carbonates dispersed on mesoporous supports can promote the C-H carboxylation of certain heterocycles. acs.orgstanford.edu Adapting such a method to the C3 position of a 3-ethoxyoxolane would require specific activation of this site.

A more traditional approach would involve the generation of an organometallic intermediate at the C3 position, followed by quenching with carbon dioxide. This would likely necessitate the presence of a directing group or a specific precursor that facilitates metallation at the desired carbon.

Oxidation Pathways to Form the Carboxylic Acid

A more feasible and common strategy for introducing a carboxylic acid is through the oxidation of a precursor functional group. For the synthesis of this compound, a plausible route would involve the oxidation of a primary alcohol at the C3 position. For example, a precursor such as 3-ethoxy-3-(hydroxymethyl)oxolane could be oxidized to the corresponding carboxylic acid. A known method for a similar transformation is the oxidation of 3-hydroxymethyl-oxetanes to oxetane-3-carboxylic acids using oxygen in the presence of a palladium or platinum catalyst. google.com

Alternatively, starting from a furan (B31954) derivative, such as a furan-3-carboxylic acid ester, the furan ring could be hydrogenated to the tetrahydrofuran ring, retaining the carboxylic acid moiety. d-nb.info For instance, the hydrogenation of 2-furancarboxylic acid to tetrahydrofuran-2-carboxylic acid proceeds readily over palladium catalysts. d-nb.info

| Method | Precursor | Key Reagents | Reference |

| Direct C-H Carboxylation | 3-Ethoxyoxolane | Alkali carbonate/support, CO(_2) | acs.orgstanford.edu |

| Oxidation of Primary Alcohol | 3-Ethoxy-3-(hydroxymethyl)oxolane | O(_2), Pd/C or Pt/C | google.com |

| Hydrogenation of Furan | 3-Ethoxyfuran-3-carboxylic acid derivative | H(_2), Pd/C | d-nb.info |

Stereoselective Synthesis Approaches

Controlling the stereochemistry at the C3 quaternary center is a significant challenge. Stereoselective synthesis of substituted tetrahydrofurans has been extensively studied, and several methods can be adapted for this purpose. nih.govacs.org

One approach is to use a chiral precursor that already contains the desired stereochemistry, which is then carried through the synthetic sequence. For example, starting with a chiral diol or γ-hydroxy alkene can lead to the formation of an enantiomerically enriched tetrahydrofuran ring.

Diastereoselective reactions can also be employed to set the stereocenter during the ring formation or functionalization steps. For example, the iodoetherification reaction of allylic alcohols can proceed with high diastereoselectivity, providing a route to stereodefined 2,3-disubstituted tetrahydrofurans. acs.org While the target molecule has substitution at C3, similar principles of allylic strain and reagent control could be applied to a suitably designed precursor.

Furthermore, asymmetric catalysis can be a powerful tool. For instance, enantioselective Heck reactions have been used to generate chiral dihydrofurans, which can then be further functionalized. acs.org The development of a catalytic, asymmetric method to construct the 3-ethoxy-3-carboxy-substituted oxolane ring would be a significant advancement.

Diastereoselective and Enantioselective Methodologies for Oxolane-Carboxylic Acid Systems

Achieving control over the spatial arrangement of substituents on the oxolane (tetrahydrofuran) ring is paramount for synthesizing specific stereoisomers of this compound. Diastereoselective and enantioselective strategies are foundational to this endeavor, enabling the production of stereoisomerically pure or enriched products. wikipedia.org

Various methods have been developed for the stereoselective synthesis of substituted tetrahydrofurans. researchgate.net These often involve either the cyclization of a chiral acyclic precursor or a cycloaddition reaction. For instance, palladium-catalyzed carboetherification of acyclic internal alkenes has been shown to produce polysubstituted tetrahydrofurans with high diastereoselectivity. researchgate.net Another powerful approach is the [4+2] Diels-Alder cycloaddition between substituted furans and chiral dienophiles, which can yield oxabicycloheptene intermediates. acs.orgnih.gov These intermediates can then be transformed into highly substituted tetrahydrofurans through subsequent reactions like ring-opening cross-metathesis. researchgate.netacs.orgnih.gov

The enantioselective synthesis of tetrahydrofuran derivatives has been successfully achieved using catalytic asymmetric methods. chemistryviews.org For example, a one-pot sequential process involving a copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols provides access to 2,5-polysubstituted tetrahydrofurans with excellent enantioselectivities (up to 97% ee). chemistryviews.org Similarly, palladium-catalyzed [3+2] cycloadditions of trimethylenemethane with ketones, using chiral phosphoramidite (B1245037) ligands, can produce 2,2-disubstituted tetrahydrofurans in high yield and enantiomeric excess. nih.gov These established methodologies provide a framework for the potential asymmetric synthesis of oxolane-carboxylic acid systems.

| Method | Catalyst/Reagent | Substrate Type | Stereocontrol | Typical Yield/Selectivity | Ref |

| Diels-Alder Cycloaddition | Chiral Vinyl Sulfoxide / Lewis Acid | Substituted Furans | Diastereoselective | Excellent yields, high d.r. | acs.orgnih.gov |

| Pd-Catalyzed Carboetherification | Pd Catalyst / Chiral Ligand | Acyclic Internal Alkenes | Diastereoselective | Good yields, high d.r. | researchgate.net |

| Sequential Henry Reaction/Iodocyclization | Cu Catalyst / Chiral Ligand | γ,δ-Unsaturated Alcohols | Enantioselective | High yields, up to 97% ee | chemistryviews.org |

| Pd-Catalyzed [3+2] Cycloaddition | Pd Catalyst / Chiral Phosphoramidite | Ketones & Trimethylenemethane | Enantioselective | Up to 96% yield, 95% ee | nih.gov |

Chiral Pool Synthesis and Asymmetric Catalysis in this compound Preparation

Chiral Pool Synthesis

The "chiral pool" approach utilizes readily available, enantiopure natural products like amino acids, sugars, or terpenes as starting materials for the synthesis of complex chiral molecules. mdpi.comescholarship.org This strategy is particularly advantageous as it transfers the inherent chirality of the starting material to the target molecule, often simplifying the synthetic route. mdpi.com For the preparation of this compound, a potential chiral pool precursor is D-glutamic acid. Its defined stereocenter and carboxylic acid functionalities could be chemically modified through a series of steps, including reduction, cyclization, and introduction of the ethoxy group, to form the desired oxolane structure. nsf.gov Similarly, sugars like D-glucose can serve as versatile starting points for stereoselective synthesis of complex natural products containing furanose rings. acs.org

Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for creating chiral molecules from achiral or racemic precursors, often with high efficiency and enantioselectivity. wikipedia.org This approach relies on a chiral catalyst to influence the stereochemical outcome of a reaction. nsf.gov In the context of this compound, a key challenge is the construction of the C3 quaternary stereocenter. Asymmetric catalysis could be applied, for example, in the enantioselective alkylation or hydroxylation at the α-position of a 3-substituted oxolane precursor. Chiral N,N'-dioxide/metal complexes have demonstrated high efficiency in catalyzing asymmetric additions to create sterically hindered vicinal all-carbon quaternary stereocenters. chinesechemsoc.org Organocatalysis, using small chiral organic molecules, also offers a metal-free alternative for asymmetric transformations. unito.it For instance, proline-based catalysts are effective in various asymmetric reactions. unito.it

| Approach | Starting Material/Catalyst | Key Transformation | Advantage | Potential Application for Target | Ref |

| Chiral Pool | D-Glutamic Acid | Multi-step conversion | Utilizes natural chirality | Access to enantiopure oxolane backbone | nsf.gov |

| Chiral Pool | D-Glucose | Wittig olefination, oxidation, cyclization | Readily available, complex scaffold | Formation of the substituted furan ring | acs.org |

| Asymmetric Catalysis | Chiral N,N'-Dioxide/Metal Complex | Nucleophilic Addition | High ee for quaternary centers | Stereoselective formation of the C3 center | chinesechemsoc.org |

| Asymmetric Organocatalysis | Chiral Proline Derivatives | Aldol/Michael Additions | Metal-free, high enantioselectivity | Asymmetric functionalization of the oxolane ring | unito.it |

Control of Stereochemistry at the Ethoxy and Carboxyl Positions

The simultaneous control of the stereochemistry at the C3 quaternary center bearing both an ethoxy and a carboxylic acid group is a formidable synthetic challenge. The synthesis requires precise manipulation of functional groups to establish the desired relative and absolute configuration. A stereocontrolled synthesis would likely involve a stepwise introduction of these functionalities onto a pre-formed oxolane ring or the cyclization of a carefully designed acyclic precursor. nih.gov

One potential strategy could begin with a 3-oxolanone derivative. A diastereoselective nucleophilic addition of an ethoxy group to the ketone, guided by existing stereocenters on the ring or a chiral reagent, could set the stereochemistry of the tertiary alcohol. Subsequent introduction of the carboxyl group at the same carbon would complete the quaternary center. Alternatively, a Griesbaum co-ozonolysis reaction, which proceeds via a [3+2] cycloaddition, has been used to create substituted 1,2,4-trioxolanes with good diastereocontrol, demonstrating a method for forming complex heterocyclic rings with defined stereochemistry. nih.gov

Another approach involves the cyclization of acyclic precursors where the stereocenters are already established. For example, the synthesis of 2,4-substituted oxetanes has been achieved with complete inversion of stereochemistry via intramolecular cyclization of a 1-hydroxy-3-bromo intermediate, showcasing how cyclization can proceed with high stereocontrol. acs.org A similar strategy could be envisioned for a γ-hydroxy-α-ethoxy-α-carboxylic ester derivative to form the target oxolane ring.

| Synthetic Strategy | Key Intermediate | Key Step | Stereochemical Outcome | Ref |

| Nucleophilic Addition | 3-Oxolanone ester | Diastereoselective addition of ethoxide | Control of the new hydroxyl stereocenter | Conceptual |

| Griesbaum Co-ozonolysis | Substituted cyclohexanone | [3+2] Cycloaddition | Diastereocontrol from axial addition preference | nih.gov |

| Intramolecular Cyclization | Acyclic γ-hydroxy-α-ethoxy ester | SN2 cyclization | Inversion of configuration at the electrophilic center | acs.org |

| Cobalt-Mediated Cyclization | Acyclic alkyne-diol complex | Boron trifluoride promoted cyclization | High diastereoselectivity due to steric hindrance | researchgate.net |

Multicomponent Reaction Strategies for this compound Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. tcichemicals.com This approach aligns with the principles of green chemistry by minimizing steps, reducing waste, and increasing synthetic efficiency. springerprofessional.dersc.org The integration of MCRs with flow chemistry platforms further enhances control and sustainability. researchgate.net

While a specific MCR for this compound is not established, existing MCRs for the synthesis of related heterocyclic scaffolds provide a blueprint for potential strategies. For instance, MCRs have been developed for the synthesis of poly-substituted tetrahydropyrans and tetrahydrofurans. rsc.orgscispace.com A Prins-type cyclization, which is a type of MCR, has been used to create substituted tetrahydropyrans from ketones, a homoallylic alcohol, and an acid. scispace.com

A hypothetical MCR for the target molecule could involve the reaction of an epoxide, ethanol (B145695), and a synthon for the carboxylic acid group, such as a glyoxylate (B1226380) derivative, under the influence of a suitable Lewis or Brønsted acid catalyst. The reaction would need to be carefully designed to facilitate the sequential bond formations leading to the desired 3,3-disubstituted oxolane ring system. The development of such a novel MCR would offer a highly convergent and atom-economical route to this complex structure.

| MCR Type | Reactants | Product Scaffold | Key Features | Ref |

| Prins-Type Cyclization | Ketone, Homoallylic Alcohol, Acid | Spirocyclic Tetrahydropyrans | Forms functionalized products in a single operation | scispace.com |

| Copper-Catalyzed MCR | Alkene, Diazo Compound, Alcohol | Poly-substituted Tetrahydropyrans | Tolerates a variety of alkenes and substituents | rsc.org |

| Ugi-Tetrazole Reaction | Arylamine, Aldehyde, Isocyanide, TMSN3 | Tetrazole Indoles | Four-component reaction with broad scope | rsc.org |

| Petasis Borono-Mannich | Aldehyde, Amine, Boronic Acid | Substituted Amines | Catalyst-free, three-component coupling | researchgate.net |

Flow Chemistry and Green Chemistry Aspects in Synthesis

Flow Chemistry

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and simplified scalability. mdpi.comchim.it These benefits are particularly relevant for the synthesis of heterocyclic compounds. springerprofessional.deuc.pt Many of the key transformations required for synthesizing this compound, such as catalytic hydrogenations, cyclizations, and purifications, can be adapted to flow systems. For example, a multi-step flow process can "telescope" several reactions, eliminating the need to isolate and purify intermediates, thereby saving time and resources. uc.pt High-temperature or high-pressure conditions that are hazardous in batch reactors can often be managed safely in miniaturized flow reactors, potentially enabling novel reaction pathways. springerprofessional.de

Green Chemistry

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of this compound can be made more sustainable by applying these principles. Key aspects include:

Atom Economy: Designing reactions, such as MCRs, that maximize the incorporation of reactant atoms into the final product. acs.org

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric ones to minimize waste. acs.org This is central to many of the asymmetric methods discussed.

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions. nih.govmdpi.com The synthesis of carboxylic acids has been demonstrated in water using green oxidizing agents. mdpi.com

Renewable Feedstocks: Utilizing starting materials from renewable sources, such as those from the chiral pool (e.g., amino acids, sugars), instead of petroleum-based chemicals. mdpi.commdpi.com

Energy Efficiency: Using energy-efficient methods like microwave or photochemical activation, which can accelerate reactions and reduce energy consumption compared to conventional heating. mdpi.comrsc.org

By integrating these green chemistry principles with advanced synthetic methods like flow chemistry and asymmetric catalysis, the synthesis of this compound can be achieved in a more efficient, sustainable, and environmentally responsible manner. unito.it

| Green Chemistry Principle | Application in Synthesis of this compound | Example Strategy | Ref |

| 1. Prevention | Minimize waste by design. | Use of high-yield, selective catalytic methods. | acs.org |

| 2. Atom Economy | Maximize incorporation of materials. | Employing multicomponent reactions (MCRs). | acs.org |

| 5. Safer Solvents & Auxiliaries | Reduce or eliminate hazardous solvents. | Using water as a solvent in oxidation steps. | mdpi.commdpi.com |

| 7. Use of Renewable Feedstocks | Start from bio-based materials. | Chiral pool synthesis from D-glutamic acid or sugars. | mdpi.com |

| 9. Catalysis | Use selective catalysts over stoichiometric reagents. | Asymmetric catalysis with chiral ligands or organocatalysts. | wikipedia.orgacs.org |

| 11. Real-time Analysis | Monitor reactions to prevent byproducts. | In-line analysis (e.g., IR, NMR) in a flow chemistry setup. | uc.pt |

Chemical Reactivity and Mechanistic Investigations of 3 Ethoxyoxolane 3 Carboxylic Acid

Reactions at the Carboxylic Acid Group

The carboxyl group (-COOH) is a versatile functional group that can undergo a variety of transformations. Its reactivity is centered on the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton. The hydroxyl group itself is a poor leaving group, which means the carbonyl group must typically be activated for substitution reactions to occur efficiently. libretexts.org

Nucleophilic acyl substitution is a class of substitution reactions involving the acyl group of a carboxylic acid or its derivatives. pressbooks.pub The general mechanism involves an initial nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. pressbooks.pubmasterorganicchemistry.com For carboxylic acids, the hydroxyl group (-OH) is the leaving group, which often requires protonation to form water (-OH2+), a much better leaving group. libretexts.org

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. chemguide.co.uk The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, it is often carried out using a large excess of the alcohol or by removing the water that is formed as a byproduct. masterorganicchemistry.com

The mechanism for the Fischer esterification of 3-Ethoxyoxolane-3-carboxylic acid proceeds through several key steps: masterorganicchemistry.comchemguide.co.uk

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. chemguide.co.ukbyjus.com

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.combyjus.com

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the original carboxyl function. This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.combyjus.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated by a base (such as water or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk

Table 1: Common Conditions for Fischer Esterification

| Reagent/Condition | Purpose | Typical Examples |

| Alcohol | Nucleophile and often the solvent | Methanol, Ethanol (B145695), Propanol |

| Acid Catalyst | Activates the carbonyl group | H₂SO₄, HCl, TsOH |

| Driving Equilibrium | Shifts the reaction towards products | Use of excess alcohol, Removal of water (e.g., Dean-Stark apparatus) |

The direct conversion of carboxylic acids to amides by reaction with an amine is generally challenging. This is because amines are basic and will deprotonate the carboxylic acid to form a highly stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orglibretexts.org To overcome this, the reaction typically requires heating the salt to temperatures above 100°C to drive off water and form the amide bond. libretexts.orglibretexts.org

A more practical and widely used approach involves first converting the carboxylic acid into a more reactive acylating agent. nih.gov This can be achieved by using coupling reagents. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) activates the carboxylic acid, allowing it to be readily attacked by the amine to form the amide under milder conditions. libretexts.org

Alternatively, metal-based catalysts can facilitate direct amidation. For example, titanium tetrachloride (TiCl₄) can be used to promote the direct condensation of carboxylic acids and amines to yield the corresponding amides. nih.gov

Table 2: Selected Methods for Amidation of Carboxylic Acids

| Method | Reagents | Description |

| Direct Thermal Condensation | Amine (e.g., R-NH₂) | The ammonium carboxylate salt is heated (>100°C) to eliminate water. |

| Coupling Agent | Amine, DCC | The carboxylic acid is activated by the coupling agent, facilitating nucleophilic attack by the amine. |

| Lewis Acid Catalysis | Amine, TiCl₄ | A catalyst promotes the direct condensation reaction under less harsh conditions than thermal methods. nih.gov |

Acyl halides, particularly acyl chlorides, are highly reactive carboxylic acid derivatives that serve as valuable intermediates in organic synthesis. pearson.com They are typically prepared by reacting a carboxylic acid with a specific halogenating agent. The hydroxyl group of the carboxylic acid is replaced by a halogen. chemguide.co.uk

Common reagents for this transformation include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). chemguide.co.uk

With Thionyl Chloride (SOCl₂): This is a very common method. The reaction produces the acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies purification. chemguide.co.uk The mechanism involves the carboxylic acid attacking the sulfur atom of SOCl₂, which ultimately converts the -OH group into a chlorosulfite group—an excellent leaving group. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group. libretexts.orgyoutube.com

With Phosphorus Pentachloride (PCl₅): This reagent also effectively converts carboxylic acids to acyl chlorides. The byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). chemguide.co.uk

Carboxylic acid anhydrides are another class of activated carboxylic acid derivatives. Symmetrical anhydrides can be synthesized by the dehydration of two equivalents of a carboxylic acid, often using a strong dehydrating agent. orgosolver.com

A more versatile method for preparing both symmetrical and mixed anhydrides involves the reaction of a carboxylate salt with an acyl chloride. youtube.com This is a nucleophilic acyl substitution reaction where the carboxylate anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The chloride ion is displaced as the leaving group. youtube.com

For the synthesis of 3-Ethoxyoxolane-3-carboxylic anhydride (B1165640), one could react the sodium salt of this compound with 3-Ethoxyoxolane-3-carbonyl chloride.

Table 3: Common Reagents for Acyl Chloride and Anhydride Formation

| Target Derivative | Reagent(s) | Byproducts |

| Acyl Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl |

| Acyl Chloride | Phosphorus Pentachloride (PCl₅) | POCl₃, HCl |

| Anhydride | Acyl Chloride + Carboxylate Salt | Cl⁻ |

The carboxyl group is at a high oxidation state and can be reduced to a primary alcohol. libretexts.org This transformation requires a powerful reducing agent due to the low reactivity of the carboxylic acid towards nucleophilic attack by hydride reagents.

The most common and effective reagent for this reduction is Lithium Aluminum Hydride (LiAlH₄). libretexts.orgharvard.edu Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not strong enough to reduce carboxylic acids. libretexts.orglibretexts.org Diborane (B₂H₆) is another reagent capable of reducing carboxylic acids to primary alcohols. libretexts.orgharvard.edu

The mechanism of reduction with LiAlH₄ involves the following steps:

Deprotonation: The acidic proton of the carboxylic acid first reacts with the hydride, which is a strong base, to produce hydrogen gas and a lithium carboxylate salt. youtube.comkhanacademy.org

Nucleophilic Acyl Substitution: A hydride ion from AlH₃ (formed in situ) adds to the carbonyl carbon of the carboxylate.

Intermediate Formation: This addition leads to a tetrahedral intermediate which can eliminate an oxygen atom coordinated to aluminum.

Aldehyde Intermediate: This process forms an aldehyde as an intermediate. However, aldehydes are more reactive towards reduction than carboxylic acids, so the aldehyde is immediately reduced in a subsequent step. libretexts.orglibretexts.org

Reduction to Alcohol: A second hydride ion attacks the aldehyde carbonyl carbon, and after an acidic workup to protonate the resulting alkoxide, the primary alcohol, (3-ethoxyoxolan-3-yl)methanol, is formed. masterorganicchemistry.com

It is important to note that the ether linkages within the this compound molecule are generally stable under these conditions and are not reduced by LiAlH₄. masterorganicchemistry.com

Table 4: Reducing Agents for Carboxylic Acids

| Reagent | Formula | Product with this compound | Reactivity |

| Lithium Aluminum Hydride | LiAlH₄ | (3-ethoxyoxolan-3-yl)methanol | Strong; reduces carboxylic acids, esters, amides, etc. harvard.edumasterorganicchemistry.com |

| Diborane | B₂H₆ | (3-ethoxyoxolan-3-yl)methanol | Strong; reduces carboxylic acids. libretexts.orgharvard.edu |

| Sodium Borohydride | NaBH₄ | No reaction (forms salt) | Mild; does not reduce carboxylic acids. libretexts.orglibretexts.org |

Nucleophilic Acyl Substitution Pathways

Reactivity of the Oxolane Ring

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a five-membered cyclic ether. Compared to its smaller counterparts like oxiranes (epoxides) and oxetanes, the oxolane ring is relatively stable and unreactive due to lower ring strain. libretexts.org However, under specific conditions, it can undergo reactions that lead to the opening or expansion of the ring, or that involve the lone pairs of the ether oxygen.

Ring-Opening and Ring-Expansion Reactions

The cleavage of the C-O bonds in the oxolane ring typically requires strong acids. masterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, which converts the neutral oxygen into a positively charged oxonium ion. This transformation makes the ether a good leaving group, activating the adjacent carbon atoms for nucleophilic attack. masterorganicchemistry.comyoutube.com Reagents such as sulfuric acid in acetic anhydride can cleave the ring to form diacetoxyalkanes. researchgate.net The reaction proceeds via an SN2 mechanism, where a nucleophile attacks one of the α-carbons, leading to the opening of the ring.

Catalytic methods for THF ring-opening have also been developed. These can involve Lewis acids or transition metal complexes that coordinate to the ether oxygen, thereby activating the ring for cleavage. nih.govacs.orgmdpi.com For instance, certain diiron complexes can promote the catalytic oxidative ring-opening of THF. nih.gov

Ring-expansion reactions, where the five-membered ring is converted into a larger ring, are less common for tetrahydrofurans than for more strained systems like oxetanes. nih.govresearchgate.net Such reactions would likely proceed through a carbocation intermediate, followed by a rearrangement. However, the stability of the five-membered ring makes such transformations energetically demanding. acs.org

Reactions Involving the Cyclic Ether Oxygen

The most fundamental reaction of the cyclic ether oxygen is its function as a Lewis base. The lone pairs of electrons on the oxygen atom can donate to an electrophile or a Lewis acid, forming an oxonium ion. ucdavis.edutaylorandfrancis.com This process is the key first step in acid-catalyzed ring-opening reactions. masterorganicchemistry.com The formation of a stable oxonium derivative can sometimes be the final product of the reaction, as seen in the synthesis of oxonium derivatives of nido-carborane where THF acts as a reactant. mdpi.com The reactivity of the resulting oxonium ion dictates the subsequent chemical transformations, which are typically nucleophilic attack at an adjacent carbon atom.

Reactions Involving Both the Carboxylic Acid and Oxolane Moiety

The proximity of the carboxylic acid and the oxolane ring in this compound allows for complex reactions where both functional groups participate. These intramolecular processes can lead to the formation of new cyclic structures.

Intramolecular Cyclizations and Lactonization Pathways

Lactonization is the intramolecular esterification of a hydroxycarboxylic acid to form a cyclic ester, known as a lactone. wikipedia.org For this compound to undergo lactonization, the oxolane ring must first be opened to unmask a hydroxyl group.

Transannular Reactions

Transannular reactions are intramolecular reactions that occur between atoms on opposite sides of a cyclic compound. scripps.edu These reactions are characteristic of medium-sized rings (typically 8- to 11-membered), where the ring's conformation brings distant atoms into close spatial proximity, leading to transannular strain. youtube.com This strain can be relieved through reactions like hydride shifts or cyclizations across the ring.

The five-membered oxolane ring in this compound is not subject to significant transannular strain. almerja.com Its conformation is relatively rigid and does not force atoms on opposite sides of the ring close enough to interact. youtube.com Consequently, classical transannular reactions, such as the 1,5-hydride shifts observed in cyclooctane (B165968) derivatives, are not expected to occur in this system. The chemical reactivity of the oxolane ring is dominated by reactions related to the ether functional group rather than by strain-driven transannular processes. youtube.com

Mechanistic Studies of Key Transformations

While specific experimental mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, the reactivity of its constituent functional groups—a carboxylic acid and a cyclic ether (oxolane)—allows for the elucidation of plausible mechanisms for its key transformations. The following sections detail the proposed mechanistic pathways for transformations such as esterification and decarboxylation, based on well-established principles of organic chemistry.

Acid-Catalyzed Esterification

The esterification of this compound with an alcohol, such as ethanol, is a classic example of the Fischer-Speier esterification. This reaction is acid-catalyzed and proceeds through a nucleophilic acyl substitution mechanism. The generally accepted mechanism involves several equilibrium steps.

The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent attack by the alcohol molecule forms a tetrahedral intermediate. A series of proton transfers then occurs, leading to the formation of a molecule of water as a good leaving group. The elimination of water regenerates the carbonyl group, now as a protonated ester. The final step is the deprotonation of the ester by a base (such as water or the alcohol) to yield the final ester product and regenerate the acid catalyst. rug.nl

A detailed breakdown of the proposed steps for the esterification of this compound with ethanol is presented in the table below.

| Step | Description | Intermediate/Transition State |

| 1 | Protonation of the carbonyl oxygen by an acid catalyst (H-A). | A protonated carbonyl group which is more electrophilic. |

| 2 | Nucleophilic attack by ethanol on the carbonyl carbon. | A tetrahedral intermediate with a positive charge on the incoming oxygen. |

| 3 | Proton transfer from the attacking alcohol to one of the hydroxyl groups. | A new tetrahedral intermediate where one hydroxyl group is protonated. |

| 4 | Elimination of water as a leaving group. | Formation of a protonated ester and a water molecule. |

| 5 | Deprotonation of the carbonyl oxygen. | The final ester product and regeneration of the acid catalyst. |

Thermal Decarboxylation

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org While the decarboxylation of simple carboxylic acids typically requires high temperatures, the reaction is facilitated by the presence of an electron-withdrawing group at the β-position to the carboxyl group. csbsju.eduyoutube.com In the case of this compound, the oxygen atom of the oxolane ring is in the α-position, and the ethoxy group is also attached to the same carbon. The presence of these electronegative oxygen atoms can influence the electronic environment of the carboxylic acid.

A plausible mechanism for the decarboxylation of certain carboxylic acids involves the formation of a cyclic transition state, especially upon heating. csbsju.eduyoutube.com For a β-keto acid, this proceeds through a six-membered ring transition state leading to an enol intermediate which then tautomerizes to the more stable keto form. organicchemistrytutor.com Although this compound is not a β-keto acid, the principles of electron movement through a cyclic transition state can be considered.

The proposed mechanism for the thermal decarboxylation of this compound would likely proceed through a concerted pericyclic transition state, although it would be less favorable than in β-keto acids.

| Step | Description | Proposed Intermediate/Transition State |

| 1 | Formation of a cyclic transition state upon heating. | A concerted mechanism involving the movement of electrons in a cyclic array. |

| 2 | Cleavage of the C-C bond and release of CO₂. | Formation of carbon dioxide and a transient carbanion or an enol-like intermediate. |

| 3 | Proton transfer to the carbon atom. | Formation of the final decarboxylated product, 3-ethoxyoxolane. |

It is important to note that without specific experimental data, these proposed mechanisms are based on established reactivity patterns of similar functional groups. wikipedia.org Computational studies could provide further insight into the energetics and feasibility of these reaction pathways for this compound. larionovgroup.comrsc.orgmdpi.com

Derivatization and Analog Development of 3 Ethoxyoxolane 3 Carboxylic Acid

Synthesis of Esters and Lactones of 3-Ethoxyoxolane-3-carboxylic Acid

The carboxylic acid moiety of this compound is a prime target for derivatization, with esterification being a fundamental transformation.

Ester Synthesis

Esters are commonly synthesized from carboxylic acids through several reliable methods. The most direct route is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netmasterorganicchemistry.com This equilibrium-driven process can be pushed toward the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Another highly effective method involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. The resulting 3-ethoxyoxolane-3-carbonyl chloride can then be treated with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270), to yield the corresponding ester with high efficiency. libretexts.orglibretexts.org Similarly, activation of the carboxylic acid with coupling agents followed by the addition of an alcohol provides a mild and versatile route to ester formation.

The reaction of an acid anhydride (B1165640) with an alcohol is another viable pathway to produce esters. libretexts.org In this case, 3-ethoxyoxolane-3-carboxylic anhydride would react with an alcohol to yield the desired ester and a molecule of the parent carboxylic acid as a byproduct. libretexts.org

| Derivative Type | General Reagent(s) | Reaction Name/Type | Reference(s) |

| Methyl Ester | Methanol, H₂SO₄ | Fischer Esterification | researchgate.netmasterorganicchemistry.com |

| Ethyl Ester | Ethanol (B145695), DCC, DMAP | Steglich Esterification | |

| Benzyl (B1604629) Ester | Benzyl alcohol, SOCl₂, then Pyridine | Acyl Halide Esterification | libretexts.orglibretexts.org |

| tert-Butyl Ester | Isobutylene, H₂SO₄ | Acid-Catalyzed Alkene Addition |

Lactone Synthesis

Lactones are cyclic esters. While this compound itself cannot directly form a simple lactone due to its structure, related precursors can be designed to yield spiro-lactones. For instance, a suitably substituted 3-(carboxyalkyl)-cycloalkenone precursor could undergo reduction and subsequent intramolecular cyclization (lactonization) to furnish a spiro-lactone where the oxolane ring is part of a spirocyclic system. organic-chemistry.org The formation of five- and six-membered lactone rings is generally favored in such intramolecular reactions. masterorganicchemistry.com

Formation of Amides and Other Nitrogen-Containing Derivatives

The introduction of nitrogen-containing functional groups, particularly amides, is a cornerstone of analog development in medicinal chemistry.

Amide Formation

Direct amidation of this compound can be achieved by reacting it with a primary or secondary amine. This reaction typically requires a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), often used with a base like N,N-diisopropylethylamine (DIPEA). mdpi.com

Alternatively, the carboxylic acid can be converted to a more reactive derivative first. For example, reaction with thionyl chloride would yield the acyl chloride, which readily reacts with an amine to form the corresponding amide. libretexts.org Two equivalents of the amine are often used, with one acting as a nucleophile and the second as a base to neutralize the HCl byproduct. pressbooks.pub Modern methods also allow for direct amidation using borate (B1201080) reagents like B(OCH₂CF₃)₃, which can proceed under mild conditions with a broad range of amines and simplified purification protocols. organic-chemistry.orgresearchgate.netucl.ac.uk

Other Nitrogen-Containing Derivatives

Beyond simple amides, the carboxylic acid function serves as a handle to introduce more complex nitrogen heterocycles. For instance, the synthesis of 1,2,3-triazole derivatives can be conceptualized starting from the parent acid. The acid could be converted to an amide with propargylamine. The resulting terminal alkyne can then undergo a 1,3-dipolar cycloaddition reaction with an azide (B81097) to form the triazole ring. ekb.eg The synthesis of various nitrogen-containing heterocyclic scaffolds often relies on the strategic functionalization of a core molecule, with the carboxylic acid group providing a key reactive site for building such structures. rjraap.commdpi.comrasayanjournal.co.in

| Derivative Type | General Reagent(s) | Reaction Type | Reference(s) |

| Primary Amide | NH₃, Coupling Agent (e.g., TBTU) | Amide Coupling | mdpi.com |

| N-Benzyl Amide | Benzylamine, DCC | Amide Coupling | |

| N,N-Diethyl Amide | Diethylamine, SOCl₂, then Amine | Acyl Halide Amination | libretexts.orgpressbooks.pub |

| N-Aryl Amide | Aniline, B(OCH₂CF₃)₃ | Borate-Mediated Amidation | organic-chemistry.orgresearchgate.net |

| 1,2,3-Triazole Derivative | 1. Propargylamine, Coupling Agent 2. Organic Azide, Cu(I) catalyst | Amide Coupling, then Cycloaddition | ekb.eg |

Generation of Anhydrides and Acyl Halides

Acyl halides and anhydrides are highly reactive derivatives of carboxylic acids and serve as valuable intermediates for the synthesis of esters and amides.

Acyl Halide Synthesis

This compound can be converted into its corresponding acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. orgoreview.comorgoreview.com The use of a weak base like pyridine is sometimes employed to neutralize the HCl generated during the reaction. orgoreview.com Similarly, the acyl bromide can be prepared using phosphorus tribromide (PBr₃). libretexts.orgorgoreview.com These acyl halides are significantly more electrophilic than the parent carboxylic acid, making them excellent substrates for nucleophilic acyl substitution reactions. libretexts.orgpressbooks.pub

Anhydride Synthesis

Symmetrical anhydrides of this compound can be synthesized by reacting the acyl chloride with the sodium or pyridinium (B92312) salt of the parent carboxylic acid (sodium 3-ethoxyoxolane-3-carboxylate). libretexts.orglibretexts.orgpressbooks.pub This reaction is a standard method for preparing both symmetrical and mixed anhydrides. pressbooks.pub Direct dehydration coupling of the carboxylic acid using dehydrating agents such as phosphorus pentoxide or dicyclohexylcarbodiimide (DCC) can also yield the anhydride. nih.gov More modern and milder methods may employ systems like triphenylphosphine (B44618)/trichloroisocyanuric acid or triphenylphosphine oxide/oxalyl chloride to facilitate the transformation. nih.govresearchgate.net

| Derivative | Reagent(s) | General Reaction | Reference(s) |

| Acyl Chloride | SOCl₂ or (COCl)₂ | Halogenation | orgoreview.comorgoreview.com |

| Acyl Bromide | PBr₃ | Halogenation | libretexts.orgorgoreview.com |

| Symmetric Anhydride | Acyl chloride + Carboxylate salt | Nucleophilic Acyl Substitution | libretexts.orglibretexts.org |

| Symmetric Anhydride | DCC or other dehydrating agent | Dehydration Coupling | nih.gov |

Structural Modifications at the Ethoxy Position

Modification of the ethoxy group at the C3 position offers a route to a diverse set of analogs with altered steric and electronic properties. A key strategy for achieving this involves a dealkylation-realkylation sequence.

The ethyl group could potentially be cleaved using ether-cleaving reagents like boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI) to yield the corresponding 3-hydroxy-3-carboxyoxolane intermediate. This hydroxy-acid, or its protected ester form, could then be subjected to Williamson ether synthesis. By treating the hydroxyl group with a base (e.g., sodium hydride) to form the alkoxide, followed by reaction with a range of alkyl halides (e.g., methyl iodide, benzyl bromide, propyl iodide), a library of new C3-alkoxy analogs can be generated. This approach is fundamental for structure-activity relationship (SAR) studies, allowing for the exploration of how the size and nature of the alkoxy substituent influence molecular properties.

| Target Modification | Synthetic Step 1 (Reagents) | Intermediate | Synthetic Step 2 (Reagents) |

| Methoxy Analog | De-ethylation (e.g., BBr₃) | 3-Hydroxy-3-carboxyoxolane | Alkylation (NaH, then CH₃I) |

| Propoxy Analog | De-ethylation (e.g., BBr₃) | 3-Hydroxy-3-carboxyoxolane | Alkylation (NaH, then CH₃CH₂CH₂I) |

| Benzyloxy Analog | De-ethylation (e.g., BBr₃) | 3-Hydroxy-3-carboxyoxolane | Alkylation (NaH, then BnBr) |

Synthesis of Fused and Spirocyclic Derivatives incorporating the Oxolane-Carboxylic Acid Core

The oxolane-carboxylic acid core can serve as a foundational building block for constructing more complex polycyclic architectures, such as fused and spirocyclic systems. These three-dimensional structures are of significant interest in drug design.

Spirocyclic Derivatives

Spirocycles can be synthesized by designing reactions where the oxolane ring or a substituent attached to it becomes part of a new ring system sharing a single atom. Many synthetic methods for constructing spirocycles rely on cycloaddition or condensation reactions. researchgate.net For example, a derivative of this compound could be elaborated into a precursor suitable for an intramolecular reaction that forms a second ring spiro-fused at the C3 position of the oxolane. The synthesis of oxa-spirocycles has been achieved through methods like iodocyclization, which could be adapted to precursors derived from the parent molecule. rsc.org Enantioselective methods using organocatalysis have also been developed to access chiral spirocyclic compounds. acs.org

Fused Derivatives

Computational and Theoretical Investigations of 3 Ethoxyoxolane 3 Carboxylic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For a molecule like 3-ethoxyoxolane-3-carboxylic acid, these calculations would typically be performed using methods such as Density Functional Theory (DFT) or semi-empirical methods like PM3 and PM6. mpg.denih.gov

Electronic Structure: The electronic structure provides insights into the molecule's reactivity and properties. Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. epstem.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carboxyl and ethoxy groups would be expected to be regions of negative potential, while the hydrogen of the carboxylic acid would be a region of positive potential. researchgate.net

Atomic Charges: Calculations can determine the partial charge on each atom, which helps in understanding intermolecular interactions and reaction mechanisms.

A comprehensive study on a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, using DFT at the B3LYP/6-31G(d) level, revealed a planar conformation and provided insights into its electronic stability and reactivity. nih.gov Similar computational approaches would be invaluable for elucidating the detailed molecular and electronic structure of this compound.

Interactive Table: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are hypothetical values based on general principles of organic chemistry and computational studies of similar molecules, as specific data for this compound is not available.

| Parameter | Predicted Value |

|---|---|

| C-C (oxolane ring) bond length | ~1.54 Å |

| C-O (oxolane ring) bond length | ~1.43 Å |

| C=O (carboxyl) bond length | ~1.23 Å |

| C-O (carboxyl) bond length | ~1.36 Å |

| O-H (carboxyl) bond length | ~0.96 Å |

| C-C-O (oxolane ring) bond angle | ~105° |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions, providing detailed information about the energy changes and structures of transition states. researchgate.netnih.govrsc.orgfrontiersin.org

For this compound, DFT studies could elucidate various reactions, such as:

Esterification: The reaction of the carboxylic acid group with an alcohol. DFT calculations can model the protonation of the carbonyl oxygen, the nucleophilic attack by the alcohol, and the subsequent dehydration steps, identifying the rate-determining transition state. researchgate.net

Decarboxylation: The loss of carbon dioxide from the carboxylic acid group, which may occur under certain conditions.

Ring-Opening Reactions: Reactions involving the cleavage of the oxolane ring.

A DFT study on the Pinnick oxidation of aldehydes to carboxylic acids successfully elucidated the reaction mechanism, including the structure of the transition state and the role of the solvent. nih.gov Similarly, DFT has been used to investigate the reaction between isocyanides and carboxylic acids, revealing a stereoselective concerted α-addition mechanism. researchgate.net These examples highlight the capability of DFT to provide deep mechanistic insights that would be applicable to reactions involving this compound.

Interactive Table: Hypothetical DFT-Calculated Energy Barriers for Reactions of this compound Note: These values are for illustrative purposes to demonstrate the type of data obtained from DFT studies.

| Reaction | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Esterification with Methanol | Protonated Carbonyl Attack | 15-20 |

| Decarboxylation | Carboxylate Anion Rearrangement | > 30 |

Conformational Analysis and Energetic Profiles

The flexibility of the oxolane ring and the presence of rotatable bonds in the ethoxy and carboxylic acid groups mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. scribd.comlibretexts.orgchemistrysteps.com

The oxolane ring typically adopts an "envelope" or "twist" conformation. For each of these ring conformations, the ethoxy and carboxylic acid groups can have various orientations. The relative energies of these conformers are determined by a combination of factors, including:

Torsional Strain: Arising from the eclipsing of bonds.

Steric Strain: Resulting from the close proximity of bulky groups.

Intramolecular Hydrogen Bonding: A potential interaction between the carboxylic acid hydrogen and the ether oxygen of the ethoxy group or the oxolane ring.

Computational methods can be used to perform a systematic search of the conformational space to locate all low-energy minima. The results are typically presented as a potential energy surface, showing the energy as a function of one or more dihedral angles. Studies on similar molecules, such as substituted cyclohexanes, demonstrate the importance of these interactions in determining the preferred conformation. scribd.comlibretexts.org

Modeling of Intermolecular Interactions relevant to Reactivity

The reactivity of this compound is significantly influenced by its interactions with other molecules, including solvent molecules and other reactants. mdpi.comdtu.dkmdpi.com These intermolecular interactions can be modeled using computational methods.

Key intermolecular interactions for this molecule would include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It can form strong dimers with other carboxylic acid molecules or hydrogen bond with solvent molecules like water or alcohols. dtu.dklibretexts.org These interactions can stabilize the molecule and influence its acidity and reactivity.

Dipole-Dipole Interactions: The polar nature of the ether and carboxyl groups will lead to significant dipole-dipole interactions.

Computational studies on the dimerization of carboxylic acids have shown the importance of hydrogen bonding in their association. dtu.dk Furthermore, investigations into the interactions of carboxylic acids with deep eutectic solvents have revealed the complex interplay of hydrogen bonding and other non-covalent forces. researchgate.netmdpi.com Modeling these interactions for this compound would provide a clearer understanding of its behavior in solution and its reactivity in various chemical environments. For example, the interaction with metal ions like La³⁺ and Y³⁺ has been studied for carboxylic acid moieties, revealing specific binding complexes. osti.gov

Applications of 3 Ethoxyoxolane 3 Carboxylic Acid As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. bohrium.comopenaccessjournals.com The synthesis of complex heterocyclic systems often involves the use of versatile starting materials that can undergo various cyclization and functionalization reactions. d-nb.infonih.gov

Despite the potential utility of the tetrahydrofuran (B95107) core and the carboxylic acid functional group within 3-ethoxyoxolane-3-carboxylic acid, a thorough literature search did not yield specific instances or methodologies where this compound is used as a primary building block for the construction of complex heterocyclic systems. General methods for synthesizing heterocyclic compounds are abundant, often utilizing precursors like 2-(ethoxymethylidene)-3-oxo carboxylic acid esters or involving multi-step reactions to build fused ring systems. d-nb.inforesearchgate.net However, the specific role of this compound in these types of syntheses is not documented in the available literature.

Intermediate in the Formation of Furanone Derivatives

Furanone derivatives are a class of heterocyclic compounds that form the core structure of numerous natural products and biologically active molecules. benthamscience.comresearchgate.net The synthesis of 2(5H)-furanones, for example, has been extensively studied, with common precursors including mucochloric and mucobromic acids. benthamscience.comnih.gov These starting materials can be functionalized to create a variety of derivatives, such as chiral sulfones with potential antimicrobial properties. nih.gov Other approaches to furanone synthesis include the reaction of 2-furanone derivatives with reagents like hydrazine (B178648) hydrate (B1144303) to form pyridazinone derivatives. nih.gov

While this compound shares a five-membered oxygen-containing ring structure, its direct conversion to or use as an intermediate in the synthesis of furanone derivatives is not described in the reviewed scientific literature. The existing body of research focuses on other, more established synthetic pathways.

Role in the Construction of Chiral Scaffolds

Chiral scaffolds are essential in asymmetric synthesis, particularly for the development of pharmaceuticals, where the stereochemistry of a molecule is often critical to its biological activity. Chiral building blocks, such as optically active amino acids or terpene-derived furanones, are frequently employed to introduce chirality into a target molecule. nih.govrsc.org For instance, derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid have been synthesized with high optical purity for use as pharmaceutical intermediates. google.com

Although this compound contains a chiral center at the C3 position of the oxolane ring, there is no specific information available in the scientific literature detailing its use as a chiral scaffold. The methodologies for constructing chiral structures typically rely on well-established chiral precursors or asymmetric catalysis, and the application of this compound in this context has not been reported.

Application in the Synthesis of Polycyclic Structures

The synthesis of polycyclic structures is a significant area of organic chemistry, leading to complex molecules with important biological or material properties. These syntheses often require intricate strategies and multi-step reaction sequences.

A review of available research and patents did not provide any examples of this compound being utilized in the synthesis of polycyclic structures. The literature on the construction of such complex frameworks focuses on other types of starting materials and synthetic strategies.

Structure Reactivity Relationship Srr Analysis in 3 Ethoxyoxolane 3 Carboxylic Acid and Its Analogs

Influence of Substituents on Carboxylic Acid Acidity and Reactivity

The acidity of a carboxylic acid, quantified by its pKa value, is profoundly influenced by the electronic nature of nearby substituents. Electron-withdrawing groups enhance acidity by stabilizing the resulting carboxylate anion through inductive effects, while electron-donating groups have the opposite effect. unizin.orgpressbooks.pub

In 3-ethoxyoxolane-3-carboxylic acid, the key substituents affecting the carboxylic acid group are the ring's ether oxygen and the ethoxy group, both located at the α-carbon. Oxygen is an electronegative atom and exerts an electron-withdrawing inductive effect (-I effect), which pulls electron density away from the carboxylic acid. libretexts.org This effect stabilizes the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid compared to an unsubstituted counterpart like cyclopentanecarboxylic acid. unizin.orgpressbooks.pub For instance, glycolic acid (HOCH₂CO₂H), with a hydroxyl group at the α-position, has a pKa of 3.83, making it a stronger acid than acetic acid (pKa ≈ 4.76) due to the electron-withdrawing nature of the adjacent oxygen. pressbooks.pub

The reactivity of the carboxylic acid functional group, particularly in reactions like esterification or amidation, is also governed by these electronic factors. The electrophilicity of the carbonyl carbon is a key determinant. msu.edu Electron-withdrawing substituents, like the α-ethoxy and oxolane oxygen, increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. msu.edu Consequently, this compound is expected to be more reactive towards nucleophiles than carboxylic acids lacking these electronegative groups. The general reactivity trend for carboxylic acid derivatives follows the order: acyl chlorides > anhydrides > esters > amides. msu.edu This trend is directly related to the electron-withdrawing ability of the leaving group.

The following table illustrates the effect of substituents on the pKa of various carboxylic acids, highlighting the impact of electron-withdrawing groups.

| Compound Name | Structure | Substituent at α-position | pKa |

| Acetic Acid | CH₃COOH | -H | ~4.76 |

| Glycolic Acid | HOCH₂COOH | -OH | 3.83 pressbooks.pub |

| Methoxyacetic Acid | CH₃OCH₂COOH | -OCH₃ | ~3.57 |

| Chloroacetic Acid | ClCH₂COOH | -Cl | 2.87 |

| Dichloroacetic Acid | Cl₂CHCOOH | -Cl, -Cl | 1.25 |

| Trichloroacetic Acid | Cl₃CCOOH | -Cl, -Cl, -Cl | 0.66 |

Steric and Electronic Effects on Oxolane Ring Stability and Reactivity

The stability and reactivity of the oxolane (tetrahydrofuran) ring in this compound are influenced by both steric and electronic factors. The five-membered ring is relatively stable but can undergo ring-opening reactions under certain conditions, typically acid-catalyzed cleavage. youtube.com

Steric Effects: The presence of two substituents at the C3 position (a gem-disubstitution pattern) introduces steric strain. This strain can influence the conformation of the ring and its reactivity. In reactions involving the oxolane ring, the bulky ethoxy and carboxylic acid groups can hinder the approach of reagents to certain positions, thereby directing the outcome of the reaction. For instance, steric hindrance is a known factor that can destabilize transition states in ring-opening polymerizations of cyclic esters, affecting the reaction rate. cnr.it

Electronic Effects: The oxygen atom in the oxolane ring is a site of basicity and can be protonated by strong acids. This protonation activates the ring towards nucleophilic attack and cleavage. youtube.com The substituents at the C3 position can modulate this reactivity. The electron-withdrawing nature of the carboxylic acid and ethoxy groups can decrease the electron density on the ring oxygen, making it slightly less basic and potentially more resistant to protonation compared to unsubstituted tetrahydrofuran (B95107).

Furthermore, stereoelectronic effects, such as the anomeric effect, can play a role in the stability of substituted oxolanes. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer an axial orientation, which can be more stable than the sterically favored equatorial position due to stabilizing hyperconjugative interactions. rsc.org In the context of this compound, interactions between the lone pairs of the ether oxygens and the antibonding orbitals of adjacent C-O bonds could influence the molecule's preferred conformation and stability. Computational studies on related systems, like oxazinanes, have shown that both steric and stereoelectronic effects are crucial in determining ring stability and the propensity for ring-opening. rsc.org

The stability of cyclic ethers also varies with ring size, with five-membered rings (like oxolane) being generally more stable than three- or four-membered rings due to reduced ring strain. nih.gov

Correlation of Molecular Structure with Reaction Selectivity and Efficiency

The specific arrangement of functional groups in this compound directly influences the selectivity (chemo-, regio-, and stereoselectivity) and efficiency of its chemical reactions.

Chemoselectivity: The molecule possesses multiple reactive sites: the carboxylic acid, the ether linkages, and C-H bonds. The outcome of a reaction depends on the reagents and conditions used. For example, in a reduction reaction, a strong reducing agent like lithium aluminum hydride (LAH) would likely reduce the carboxylic acid, while milder conditions might be found to selectively cleave an ether bond. The relative reactivity of carboxylic acid derivatives is well-established, and this hierarchy guides chemoselective transformations. msu.edu

Regioselectivity: In acid-catalyzed ring-opening of the oxolane moiety, the point of cleavage can be influenced by the electronic effects of the substituents. Nucleophilic attack will preferentially occur at the carbon atom that can best stabilize a positive charge in the transition state. youtube.com The presence of the electron-withdrawing groups at C3 would likely disfavor the formation of a carbocation at the adjacent C2 or C4 positions.

Stereoselectivity: The chiral center at C3 means that reactions can potentially lead to diastereomeric products. The existing stereochemistry can direct the approach of incoming reagents, leading to the preferential formation of one stereoisomer over another. This is a common principle in asymmetric synthesis, where existing stereocenters control the formation of new ones. For instance, studies on the synthesis of tetrahydrofuran derivatives have demonstrated that the stereochemical outcome of ring expansion reactions can be highly dependent on the nature of the atoms in the ring. rsc.org

Efficiency: Reaction efficiency, often measured by chemical yield, is also tied to the structure. Steric hindrance around a reactive site can lower reaction rates and yields by impeding the approach of reactants. cnr.it Conversely, electronic activation of a reactive site can increase reaction rates. The stability of intermediates also plays a crucial role; reactions that proceed through more stable intermediates are generally more efficient. The Hammett equation provides a quantitative framework for correlating reaction rates with substituent electronic effects, although it is primarily applied to aromatic systems. libretexts.org

Computational Approaches to SRR Prediction

Computational chemistry provides powerful tools for predicting and rationalizing the structure-reactivity relationships of molecules like this compound. These methods can elucidate properties that are difficult or time-consuming to measure experimentally.

Quantum Mechanics (QM) Methods: Density Functional Theory (DFT) is a widely used QM method to investigate molecular properties. DFT calculations can be used to:

Predict Acidity (pKa): By calculating the Gibbs free energy change of the deprotonation reaction in a simulated solvent environment, the pKa can be estimated. rsc.org Various computational protocols and functionals (e.g., B3LYP, PBE0) combined with solvation models (e.g., SMD, PCM) have been tested for their accuracy in predicting pKa values for carboxylic acids. rsc.orgpublish.csiro.au

Analyze Reaction Mechanisms: DFT can map out the entire energy profile of a reaction, including reactants, transition states, and products. This allows for the determination of activation energies, which are directly related to reaction rates. researchgate.net Such studies can reveal, for example, the rate-determining step in a reaction sequence or explain why a particular regio- or stereoisomer is formed preferentially. cnr.it

Visualize Molecular Orbitals and Electrostatic Potential: Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) maps can identify the most nucleophilic and electrophilic sites in a molecule, predicting how it will interact with other reagents. jrasb.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) Models: These are statistical methods that correlate chemical structure with activity or reactivity. nih.govchemrxiv.org

Model Development: A QSAR/QSRR model is built by first calculating a set of numerical descriptors for a series of related molecules. These descriptors can encode steric, electronic, or topological features. Then, multiple linear regression (MLR) or machine learning algorithms are used to find a mathematical equation that links these descriptors to an observed property (e.g., reaction rate constant, pKa). nih.govnih.govacs.org

Predictive Power: Once a statistically robust model is developed and validated, it can be used to predict the reactivity of new, unsynthesized compounds that fall within its applicability domain. nih.gov For example, QSAR models have been successfully developed to predict the aqueous reaction rate constants of organic chemicals with hydroxyl radicals. rsc.org

The following table summarizes some computational parameters and their applications in SRR studies.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Acidity Prediction | pKa, Gibbs Free Energy of Deprotonation rsc.org |

| DFT | Reaction Mechanism Studies | Activation Energies, Transition State Geometries, Reaction Pathways cnr.itresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Properties | UV-Vis and ECD Spectra mdpi.com |

| Frontier Molecular Orbital (FMO) Analysis | Reactivity Site Identification | HOMO/LUMO energies, Electrophilicity, Nucleophilicity jrasb.comresearchgate.net |

| Quantitative Structure-Reactivity Relationship (QSRR) | Reactivity Prediction | Rate constants, Equilibrium constants chemrxiv.orgrsc.org |

These computational tools, when used in conjunction with experimental data, provide a comprehensive understanding of the factors governing the chemical behavior of this compound and are invaluable for the rational design of new molecules with desired properties.

Future Research Trajectories

Development of Novel Catalytic Systems for Efficient Transformations

The synthesis and functionalization of oxolane rings are central to the utility of 3-Ethoxyoxolane-3-carboxylic acid. Future research will likely concentrate on discovering and optimizing catalytic systems that offer higher efficiency, selectivity, and broader substrate scope.

One promising avenue is the continued development of organocatalysis . Chiral organocatalysts, such as proline derivatives and phase-transfer catalysts, have shown success in the asymmetric synthesis of substituted tetrahydrofurans. organic-chemistry.orguni-koeln.de Future work could focus on designing organocatalysts specifically tailored for the stereoselective synthesis of 3-alkoxy-oxolane-3-carboxylic acid derivatives, potentially leading to more direct and enantiopure routes to chiral building blocks. For instance, ortho-substituted aryl boronic acids have been identified as effective organocatalysts for the activation of carboxylic acids in various reactions, a strategy that could be adapted for transformations of the title compound. google.com